molecular formula C13H10BrN B14659719 N-Phenylbenzenecarboximidoyl bromide CAS No. 40168-06-7

N-Phenylbenzenecarboximidoyl bromide

Cat. No.: B14659719
CAS No.: 40168-06-7
M. Wt: 260.13 g/mol
InChI Key: GMCHFNQESNVSCT-UHFFFAOYSA-N
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Description

N-Phenylbenzenecarboximidoyl bromide (CAS No. 40168-06-7) is an organic bromide compound with the molecular formula C₁₃H₁₀NBr and a molecular weight of 260.129 g/mol . Structurally, it features a carboximidoyl group (C=N) linked to two phenyl rings and a bromide ion.

Properties

CAS No.

40168-06-7

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

N-phenylbenzenecarboximidoyl bromide

InChI

InChI=1S/C13H10BrN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H

InChI Key

GMCHFNQESNVSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylbenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidoyl chloride with bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenylbenzenecarboximidoyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboximidoyl derivatives, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

N-Phenylbenzenecarboximidoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylbenzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The phenyl group attached to the nitrogen atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Structural Features
N-Phenylbenzenecarboximidoyl bromide Carboximidoyl (C=N), bromide ion Aromatic phenyl groups, ionic bromide
Phenacyl bromide (CAS 70-11-1) Ketone (C=O), bromide ion Aromatic ring, α-brominated ketone
Sepantronium bromide (YM-155) Heterocyclic ring, bromide ion Complex structure with nitrogen, oxygen, and aromatic systems
Vecuronium bromide Quaternary ammonium, bromide ion Steroidal skeleton with neuromuscular blocking activity
Methyl bromide (CH₃Br) Alkyl bromide Simple halogenated hydrocarbon

Key Observations :

  • This compound is distinguished by its carboximidoyl group, which differentiates it from ketone-based bromides like phenacyl bromide or alkyl bromides like methyl bromide .
  • Unlike separtronium bromide , which contains multiple heteroatoms and a complex pharmacophore for anticancer activity, the target compound has a simpler aromatic structure .

Physicochemical Properties

Compound Physical State Solubility Stability Notes
This compound Solid (inferred) Limited data Likely hygroscopic (ionic nature)
Phenacyl bromide Solid Soluble in organic solvents Moisture-sensitive
Sepantronium bromide Solid Soluble in DMSO, water Stable under controlled conditions
Methyl bromide Gas/Liquid Low water solubility Highly volatile

Key Observations :

  • While phenacyl bromide and This compound are both solids, the former’s α-brominated ketone group makes it more reactive in nucleophilic substitutions .
  • Sepantronium bromide ’s solubility in polar solvents like water and DMSO contrasts with the likely lipophilic nature of the target compound .

Key Observations :

  • The target compound’s role as a synthetic intermediate contrasts with separtronium bromide ’s direct therapeutic application and vecuronium bromide ’s use in anesthesia .
  • Phenacyl bromide shares similarities as a reagent in organic synthesis but lacks the carboximidoyl functionality .

Key Observations :

Key Observations :

  • Phenacyl bromide and methyl bromide require stringent safety measures due to their acute toxicity, whereas the target compound’s risks are less characterized but warrant standard ionic bromide precautions .

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